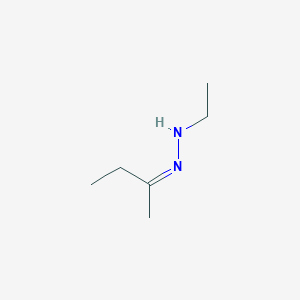
2-Butanone ethyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone ethyl hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
Derivatization Agent:
2-Butanone ethyl hydrazone is primarily used as a derivatizing agent for the detection and quantification of carbonyl compounds. It reacts with aldehydes and ketones to form stable hydrazone derivatives, which can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Table 1: Comparison of Derivatizing Agents for Carbonyl Detection
| Derivatizing Agent | Type of Reaction | Stability of Derivative | Detection Method |
|---|---|---|---|
| This compound | Nucleophilic addition | High | GC, HPLC |
| 2,4-Dinitrophenylhydrazine | Nucleophilic addition | Moderate | UV-Vis, HPLC |
| Phenylhydrazine | Nucleophilic addition | Low | GC |
Medicinal Chemistry
Cytotoxicity Studies:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human cancer cells through mechanisms involving oxidative stress .
Case Study: Cytotoxicity Assay
- Objective: Evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Methodology: MTT assays were conducted using varying concentrations of the compound.
- Findings: The compound showed a dose-dependent reduction in cell viability with IC50 values around 20 µM for MCF-7 and 25 µM for A549 cells.
Antimicrobial Applications
Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
- Objective: Assess antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology: Disk diffusion method was employed to determine inhibition zones.
- Findings: Significant inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL were observed.
Industrial Applications
Synthesis of Pharmaceuticals:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in drug development processes .
Eigenschaften
CAS-Nummer |
16713-35-2 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
InChI-Schlüssel |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES |
CCC(=NNCC)C |
Isomerische SMILES |
CC/C(=N\NCC)/C |
Kanonische SMILES |
CCC(=NNCC)C |
Synonyme |
2-Butanone ethyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















